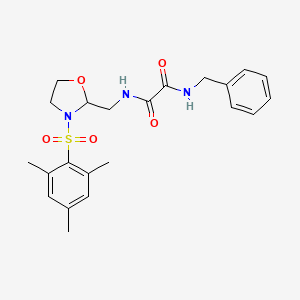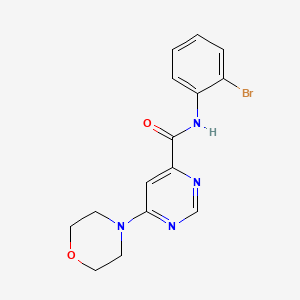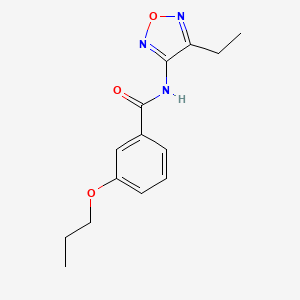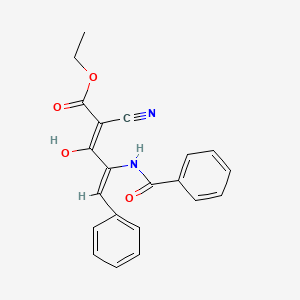
4-Chloro-2,6-dimethylbenzaldehyde
説明
Molecular Structure Analysis
The molecular formula of 4-Chloro-2,6-dimethylbenzaldehyde is C9H9ClO . It has a molecular weight of 168.62 . The InChI code is 1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2,6-dimethylbenzaldehyde are not available, it’s known that aromatic compounds like this one typically undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
4-Chloro-2,6-dimethylbenzaldehyde is a solid substance . It should be stored at a temperature between 2-8°C in an inert atmosphere .科学的研究の応用
Synthesis and Applications in Chemical Industries
4-Chloro-2,6-dimethylbenzaldehyde, like its related compounds, is often used as a raw material in various synthesis processes in chemical industries. The compound is primarily involved in the formation of other complex organic compounds. For instance, the synthesis of 3,4-Dimethylbenzaldehyde from o-xylene and CO, under certain conditions, yields a high purity product which is significant in the chemical industry (Wang Wei-guo, 2008). Another study presents an efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde, emphasizing the enhanced yield and efficient work-up procedure compared to other methods (Yubing Hu et al., 2010).
Role in Pharmaceutical and Perfume Industries
Derivatives of dimethylbenzaldehydes, like 4-Chloro-2,6-dimethylbenzaldehyde, are important feedstock materials for the pharmaceutical and perfume industries. They are commonly produced by the selective oxidation of aromatic methyl groups. The paper by C. Boldron et al. (2005) discusses the bioinspired Cu/neocuproine system to perform the selective para-formylation of mesitol, indicating the significance of such compounds in creating valuable intermediates for drug preparation (C. Boldron et al., 2005).
Analytical and Chromatographic Uses
Compounds like 4-Chloro-2,6-dimethylbenzaldehyde also find applications in analytical chemistry, particularly in chromatographic analyses. For example, a study demonstrated the separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column, showing the importance of these compounds in analytical procedures like gas-liquid chromatography (I. Korhonen & J. Knuutinen, 1984).
Environmental and Photolytic Studies
The ultraviolet absorption cross-sections of dimethylbenzaldehydes, including structures similar to 4-Chloro-2,6-dimethylbenzaldehyde, have been studied to understand their photolytic behavior in the troposphere. This kind of research is crucial for understanding the environmental fate of these compounds and their potential effects on atmospheric chemistry (G. El Dib et al., 2008).
Safety and Hazards
4-Chloro-2,6-dimethylbenzaldehyde is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
特性
IUPAC Name |
4-chloro-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCMDLDRVEOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethylbenzaldehyde | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)
![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2618574.png)
![2-[3-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2618575.png)

![3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2618578.png)
![1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2618579.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B2618581.png)

![N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2618584.png)



